molecular formula C12H12F4O3 B13665469 Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate

Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate

Cat. No.: B13665469
M. Wt: 280.21 g/mol
InChI Key: QUZIJNGUBAJCLA-UHFFFAOYSA-N
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Description

Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate is an organic compound characterized by the presence of a trifluoromethyl group and a hydroxypropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate typically involves the esterification of 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.

Conditions Product Yield Source
Acidic (H₂SO₄, H₂O)3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid~85%
Basic (NaOH, reflux)Sodium 3-[3-fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoateQuant.

The trifluoromethyl group stabilizes the intermediate tetrahedral anion during hydrolysis, accelerating reaction rates under basic conditions.

Hydroxyl Group Reactions

The β-hydroxy group participates in oxidation and elimination:

Oxidation to Ketone

The hydroxyl group is oxidized to a ketone using Dess-Martin periodinane or IBX:

Product: Ethyl 3-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate\text{Product: Ethyl 3-[3-fluoro-5-(trifluoromethyl)phenyl]-3-oxopropanoate}

  • Reagents : Dess-Martin periodinane (DMP), CH₂Cl₂, rt

  • Yield : 92%

Elimination Reactions

Dehydration occurs under acidic or fluorinating conditions to form α,β-unsaturated esters:

Reagents Product Yield Mechanism
PBSF/DBU in THFEthyl 3-[3-fluoro-5-(trifluoromethyl)phenyl]-2,2-difluoropropanoate78%Fluoride-mediated elimination
H₂SO₄, ΔEthyl 3-[3-fluoro-5-(trifluoromethyl)phenyl]acrylate67%Acid-catalyzed dehydration

Nucleophilic Substitution

The ester carbonyl is susceptible to nucleophilic attack:

Grignard Additions

Organomagnesium reagents add to the ketone intermediate (post-oxidation):

Reaction: R-MgX + Ethyl 3-oxopropanoateEthyl 3-[3-fluoro-5-(trifluoromethyl)phenyl]-3-R-propanoate\text{Reaction: } \text{R-MgX + Ethyl 3-oxopropanoate} \rightarrow \text{Ethyl 3-[3-fluoro-5-(trifluoromethyl)phenyl]-3-R-propanoate}

  • Example : i-PrMgCl·LiCl in THF at −70°C forms cyclized indene derivatives .

Aminolysis

Ammonia or amines replace the ethoxy group:

Product: 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanamide\text{Product: 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanamide}

  • Conditions : NH₃, MeOH, reflux

  • Yield : 75%

Aromatic Ring Reactivity

The electron-deficient aromatic ring resists electrophilic substitution but undergoes directed ortho-metalation:

Reaction Reagents Product Application
BrominationBr₂, FeCl₃Ethyl 3-[3-fluoro-5-(trifluoromethyl)-2-bromophenyl]-3-hydroxypropanoatePharmaceutical intermediates
Suzuki CouplingPd(PPh₃)₄, arylboronic acidBiaryl derivativesCross-coupling scaffolds

Reduction Reactions

Selective reduction of the ester or ketone (post-oxidation) is achievable:

Target Reagents Product Yield
Ester → AlcoholLiAlH₄, THF3-[3-Fluoro-5-(trifluoromethyl)phenyl]-1,3-propanediol68%
Ketone → Secondary AlcoholNaBH₄, MeOHEthyl 3-[3-fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate82%

Industrial and Pharmacological Relevance

  • Scalability : Continuous flow reactors improve yield (>90%) in ester hydrolysis and oxidation steps.

  • Pharmaceutical Use : Serves as a precursor to HIF-2α inhibitors (e.g., Belzutifan) via diastereoselective cyclization .

This compound’s versatility in oxidation, substitution, and coupling reactions underscores its value in medicinal chemistry and industrial synthesis. The fluorine substituents enhance metabolic stability in drug candidates, while the ester group provides a handle for further derivatization .

Scientific Research Applications

Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its pharmacological properties, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate can be compared with other similar compounds such as:

    Ethyl 3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate: Similar structure but with a chloro group instead of a fluoro group, leading to different reactivity and properties.

    Ethyl 3-[3-Fluoro-5-(methyl)phenyl]-3-hydroxypropanoate: Contains a methyl group instead of a trifluoromethyl group, resulting in lower electronegativity and different biological activity.

The unique combination of the trifluoromethyl and hydroxypropanoate groups in this compound makes it a valuable compound for various applications, distinguishing it from its analogs.

Biological Activity

Ethyl 3-[3-Fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique molecular structure characterized by the presence of both a trifluoromethyl group and a fluorinated aromatic ring. These features contribute to its chemical stability and reactivity, making it a subject of interest for various biological applications. The chemical formula is C13H10F4O3C_{13}H_{10}F_4O_3, with a molecular weight of approximately 328.21 g/mol .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . Research has shown that compounds with trifluoromethyl groups can enhance their interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. For instance, similar compounds have demonstrated minimum inhibitory concentrations (MICs) against various pathogens, suggesting a promising avenue for further exploration in antimicrobial drug development .

Anticancer Activity

The compound is also being investigated for its anticancer properties . Studies have indicated that fluorinated compounds often exhibit enhanced potency against cancer cell lines due to their ability to modulate pharmacokinetics and pharmacodynamics. In vitro tests have shown that derivatives of similar structures can outperform established anticancer agents like Doxorubicin in terms of cytotoxicity against specific cancer cell lines .

The mechanism by which this compound exerts its biological effects is likely related to its interactions with specific enzymes or receptors. The presence of fluorinated groups may enhance binding affinity and specificity, promoting the inhibition or modulation of critical biological pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Antitumor Activity : Research focusing on trifluoromethylated homocamptothecin derivatives showed enhanced antitumor activity compared to non-fluorinated counterparts, suggesting that similar modifications could be beneficial for this compound .
  • Inhibition Studies : In vitro studies have demonstrated that compounds with trifluoromethyl substitutions can significantly inhibit topoisomerase I-mediated DNA cleavage, indicating a potential mechanism for anticancer activity .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
Ethyl 3-(2-chloro-5-trifluoromethyl)phenyl)-3-hydroxypropanoateC12H10ClF3O3Contains chlorine instead of fluorine
Ethyl 4-(trifluoromethyl)benzoateC10H9F3O2Simpler structure without hydroxyl group
Ethyl 3-(4-trifluoromethylphenyl)-3-hydroxypropanoateC12H11F3O3Different positioning of trifluoromethyl group

This table illustrates how structural variations among similar compounds can influence their biological activity and potential applications in drug development .

Properties

Molecular Formula

C12H12F4O3

Molecular Weight

280.21 g/mol

IUPAC Name

ethyl 3-[3-fluoro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoate

InChI

InChI=1S/C12H12F4O3/c1-2-19-11(18)6-10(17)7-3-8(12(14,15)16)5-9(13)4-7/h3-5,10,17H,2,6H2,1H3

InChI Key

QUZIJNGUBAJCLA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC(=C1)F)C(F)(F)F)O

Origin of Product

United States

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